1-{4-[(3-Methylpiperidino)methyl]piperidino}-2-propen-1-one
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Overview
Description
1-{4-[(3-Methylpiperidino)methyl]piperidino}-2-propen-1-one is a synthetic organic compound characterized by its unique structure, which includes two piperidine rings connected by a propenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(3-Methylpiperidino)methyl]piperidino}-2-propen-1-one typically involves the following steps:
Formation of the Piperidine Intermediate: The initial step involves the preparation of 3-methylpiperidine, which can be synthesized through the hydrogenation of 3-methylpyridine.
Alkylation Reaction: The 3-methylpiperidine is then alkylated with a suitable alkylating agent, such as chloromethylpiperidine, under basic conditions to form the intermediate 4-[(3-methylpiperidino)methyl]piperidine.
Condensation Reaction: The final step involves the condensation of the intermediate with propenone under acidic or basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This typically includes:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalysis: Employing catalysts to improve reaction rates and selectivity.
Purification: Implementing advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-{4-[(3-Methylpiperidino)methyl]piperidino}-2-propen-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the propenone moiety to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperidine rings, where nucleophiles replace hydrogen atoms or other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Various substituted piperidines.
Scientific Research Applications
1-{4-[(3-Methylpiperidino)methyl]piperidino}-2-propen-1-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.
Biological Research: It is used in studies investigating the interactions of piperidine derivatives with biological targets, such as enzymes and receptors.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism by which 1-{4-[(3-Methylpiperidino)methyl]piperidino}-2-propen-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The piperidine rings can interact with biological macromolecules, potentially modulating their activity. The propenone moiety may also participate in covalent bonding with nucleophilic sites on proteins or other biomolecules, leading to changes in their function.
Comparison with Similar Compounds
Similar Compounds
- 1-{4-[(2-Methylpiperidino)methyl]piperidino}-2-propen-1-one
- 1-{4-[(3-Ethylpiperidino)methyl]piperidino}-2-propen-1-one
- 1-{4-[(3-Methylpiperidino)methyl]piperidino}-2-buten-1-one
Uniqueness
1-{4-[(3-Methylpiperidino)methyl]piperidino}-2-propen-1-one is unique due to the specific positioning of the methyl group on the piperidine ring, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to other similar compounds, making it a valuable subject of study in various research fields.
Properties
Molecular Formula |
C15H26N2O |
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Molecular Weight |
250.38 g/mol |
IUPAC Name |
1-[4-[(3-methylpiperidin-1-yl)methyl]piperidin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C15H26N2O/c1-3-15(18)17-9-6-14(7-10-17)12-16-8-4-5-13(2)11-16/h3,13-14H,1,4-12H2,2H3 |
InChI Key |
LZLMINMIBLWLQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)CC2CCN(CC2)C(=O)C=C |
Origin of Product |
United States |
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